molecular formula C8H16F2N2 B13702199 N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine

N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine

Cat. No.: B13702199
M. Wt: 178.22 g/mol
InChI Key: KTSMGTGKVSNMFP-UHFFFAOYSA-N
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Description

N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is a cyclohexanediamine derivative featuring a 2,2-difluoroethyl substituent at the N1 position. Its structure combines the conformational rigidity of the cyclohexane ring with the electronic effects of fluorine atoms, which influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C8H16F2N2

Molecular Weight

178.22 g/mol

IUPAC Name

1-N-(2,2-difluoroethyl)cyclohexane-1,3-diamine

InChI

InChI=1S/C8H16F2N2/c9-8(10)5-12-7-3-1-2-6(11)4-7/h6-8,12H,1-5,11H2

InChI Key

KTSMGTGKVSNMFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)NCC(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine typically involves the reaction of 1,3-cyclohexanediamine with 2,2-difluoroethylating agents. One common method includes the use of (2,2-difluoroethyl)(aryl)iodonium triflate as the difluoroethylating agent . The reaction is carried out under controlled conditions to ensure the selective introduction of the difluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar difluoroethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the difluoroethyl group.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of difluoroethyl derivatives .

Scientific Research Applications

N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds, increasing its affinity for certain biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared below with key analogs based on substituent groups, stereochemistry, and functionalization:

Compound Name Substituents Molecular Formula Key Features
N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine N1: 2,2-difluoroethyl; N3: H C8H14F2N2 Fluorine atoms enhance electronegativity and potential hydrogen-bonding capacity.
N,N,N′-Trimethyl-1,2-cyclohexanediamine N1, N2, N1′: methyl groups C9H20N2 Methyl groups increase hydrophobicity; trans-configuration noted .
3,3-Difluorocyclohexan-1-amine Fluorine at C3 and C3 positions on ring C6H11F2N Fluorine alters ring conformation and dipole moments .
(1R,2R)-N1,N1-Dimethyl-1,2-cyclohexanediamine N1: dimethyl; stereospecific (1R,2R) C8H18N2 Stereochemistry impacts binding affinity in chiral environments .
N1-(Aryl)-1,3-propanediamine derivatives N1: aryl groups (e.g., nitro-substituted) Variable Aryl groups enhance π-π stacking in protein binding (e.g., HIV-1 inhibitors) .

Physicochemical Properties

Key properties influenced by structural differences:

Property This compound 3,3-Difluorocyclohexan-1-amine N,N,N′-Trimethyl-1,2-cyclohexanediamine
Polarity High (due to -CF2CH2 group) Moderate (ring fluorination) Low (methyl substituents)
Conformational Rigidity Moderate (flexible ethyl chain) High (fluorine restricts ring) Moderate (trans-configuration)
Solubility Likely polar aprotic solvent-soluble Lipophilic Hydrophobic

Fluorine atoms increase electronegativity and may enhance solubility in polar solvents compared to non-fluorinated analogs .

Biological Activity

N1-(2,2-Difluoroethyl)-1,3-cyclohexanediamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and various biological activities associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique difluoroethyl substituent on a cyclohexanediamine backbone. The molecular formula can be represented as C8H12F2N2C_8H_{12}F_2N_2, with a molecular weight of approximately 182.19 g/mol.

PropertyValue
Molecular FormulaC8H12F2N2
Molecular Weight182.19 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in water

Synthesis

The synthesis of this compound involves the reaction of cyclohexanediamine with difluoroethyl halides under controlled conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results showed moderate antibacterial activity comparable to standard antibiotics like ampicillin .

Cytotoxic Effects

In vitro studies suggest that this compound may enhance the cytotoxic effects of chemotherapeutic agents. This is particularly relevant in cancer research where its ability to potentiate the effects of existing drugs could lead to improved treatment protocols for various malignancies .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by inhibiting specific enzymes involved in polyamine biosynthesis or through direct interaction with cellular targets that mediate cell growth and survival .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study involving human glioma cell lines demonstrated that pretreatment with this compound significantly increased the sensitivity of cells to chemotherapeutic agents like BCNU (carmustine), suggesting its role as a chemosensitizer .
  • Case Study 2 : In a comparative analysis of various derivatives of cyclohexanediamines, this compound was noted for its superior antibacterial properties against multi-drug resistant strains .

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